
Tildacerfont Technical Support Center:
Optimizing Androgen Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tildacerfont

Cat. No.: B1682374 Get Quote

For Research Use Only. Not for Clinical Use.

This technical support center provides guidance and frequently asked questions for

researchers, scientists, and drug development professionals investigating the use of

tildacerfont for androgen suppression. The information is based on publicly available data

from clinical trials. Recent late-stage clinical trials (CAHmelia-203 and CAHmelia-204) did not

meet their primary endpoints, and the development of tildacerfont for Congenital Adrenal

Hyperplasia (CAH) has been discontinued.[1][2][3] This resource summarizes the findings from

earlier phase studies to inform future research.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tildacerfont?

A1: Tildacerfont is a potent and selective, non-steroidal, oral antagonist of the corticotropin-

releasing factor type-1 (CRF1) receptor.[4][5][6] The CRF1 receptor is located on the

corticotroph cells of the anterior pituitary gland. By blocking this receptor, tildacerfont inhibits

the action of corticotropin-releasing factor (CRF), which in turn reduces the secretion of

adrenocorticotropic hormone (ACTH).[4][5][6] In conditions like congenital adrenal hyperplasia

(CAH), where there is impaired cortisol synthesis, the reduction in ACTH is expected to

decrease the overproduction of adrenal androgens, such as androstenedione (A4) and 17-

hydroxyprogesterone (17-OHP).[4][5]

Q2: What were the typical dosages of tildacerfont used in clinical trials?
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A2: Tildacerfont has been evaluated in several Phase 2 clinical trials at various oral dosages.

These include once-daily (QD) regimens of 200 mg, 400 mg, 600 mg, and 1000 mg, as well as

twice-daily (BID) regimens of 100 mg and 200 mg.[4][7] The CAHmelia-204 study evaluated a

200 mg QD dose.[1]

Q3: What level of androgen suppression was observed with tildacerfont in early phase

studies?

A3: In Phase 2 studies, particularly in patients with poor disease control at baseline (defined as

elevated androstenedione levels), tildacerfont showed reductions in key hormones. For

instance, in one 12-week study of a 400 mg QD dose, mean reductions from baseline were

74% for ACTH and 55% for androstenedione (A4). Maximum mean reductions of up to 84% for

ACTH and 79% for A4 were observed at some time points in this study.[6] However, a clear

dose-response relationship was not consistently observed across all studies.[4][7] It is

important to note that the later-stage CAHmelia-203 trial did not meet its primary endpoint for

A4 reduction with a 200mg QD dose.[2]

Troubleshooting Guide
Issue 1: Suboptimal or Lack of Androgen Suppression

Possible Cause 1: Dosage and Dosing Frequency

Explanation: Early Phase 2 studies showed varied responses, and a clear dose-

dependent effect was not always established.[4][7] More recent data from the CAHptain-

205 study suggested that higher doses and more frequent (BID) dosing may be necessary

to achieve efficacy.[3] The 200mg once-daily dose in the CAHmelia-203 and CAHmelia-

204 studies did not meet the primary endpoints for A4 reduction and glucocorticoid

reduction, respectively.[1][2][3]

Recommendation for Research: If investigating tildacerfont in a preclinical or non-clinical

research setting, consider a range of concentrations and dosing frequencies to establish a

clear dose-response curve in your specific model system.

Possible Cause 2: Patient/Subject Baseline Characteristics
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Explanation: Clinical trial data was often stratified by baseline disease control, with

patients having higher baseline androgen levels (poor disease control) showing more

significant reductions.[4][5] In subjects with well-controlled androgens at baseline,

tildacerfont appeared to maintain those levels rather than causing further suppression.[4]

[7]

Recommendation for Research: Carefully characterize the baseline hormonal status of

your experimental subjects. The magnitude of the effect of tildacerfont may be dependent

on the initial level of HPA axis overactivity.

Possible Cause 3: Non-Adherence

Explanation: In the CAHmelia-203 study, low compliance with the study medication and

the subjects' existing glucocorticoid regimen was noted, which resulted in lower-than-

expected drug exposure and may have contributed to the trial not meeting its primary

endpoint.[2]

Recommendation for Research: In preclinical studies, ensure consistent administration of

the compound. In any future clinical research, implementing robust adherence monitoring

will be critical.

Issue 2: Unexpected Variability in Biomarker Levels

Possible Cause 1: Timing of Sample Collection

Explanation: The levels of ACTH and adrenal androgens follow a diurnal rhythm, with peak

levels typically occurring in the early morning.[4] The timing of blood sample collection in

relation to the administration of both tildacerfont and any concomitant glucocorticoids can

significantly impact the measured hormone levels.

Recommendation for Research: Standardize the timing of sample collection in your

experimental protocol. In clinical studies, samples were typically collected at

approximately 8 a.m., before the morning dose of glucocorticoids.[4]

Possible Cause 2: Concomitant Medications
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Explanation: Tildacerfont has the potential for drug-drug interactions. For example, co-

administration with dexamethasone, a CYP3A4 substrate, was found to increase

dexamethasone exposure and was therefore an exclusion criterion for efficacy analysis in

some studies.[4]

Recommendation for Research: Carefully review all concomitant medications or

compounds being used in your experimental system for potential interactions with

tildacerfont.

Data on Androgen Suppression from Phase 2
Studies
The following tables summarize the reported reductions in key hormones in adult patients with

classic CAH from two Phase 2 studies (Study 201 and Study 202). These studies primarily

included patients with poor disease control, characterized by baseline androstenedione (A4)

levels greater than twice the upper limit of normal (>2x ULN).

Table 1: Summary of Hormone Reductions in Study 201 (2-week treatment duration per dose)

[4][7]

Dosage
Mean Reduction in
ACTH

Mean Reduction in
17-OHP

Mean Reduction in
A4

200 mg QD
-28.4% to -59.4%

(range)

0.3% to -38.3%

(range)

-18.1% to -24.2%

(range)

600 mg QD
-28.4% to -59.4%

(range)

0.3% to -38.3%

(range)

-18.1% to -24.2%

(range)

1000 mg QD
-28.4% to -59.4%

(range)

0.3% to -38.3%

(range)

-18.1% to -24.2%

(range)

100 mg BID Not explicitly detailed Not explicitly detailed Not explicitly detailed

200 mg BID Not explicitly detailed Not explicitly detailed Not explicitly detailed

Note: A clear dose-

response was not

observed in this study.
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Table 2: Summary of Hormone Reductions in Study 202 (12-week treatment duration)[4][7]

Dosage
Maximum Mean
Reduction in ACTH

Maximum Mean
Reduction in 17-
OHP

Maximum Mean
Reduction in A4

400 mg QD ~80% ~80% ~80%

Note: In this study,

60% of patients with

elevated ACTH and

40% with elevated A4

achieved

normalization by week

12.[6]

Experimental Protocols
Study Design Overview (Based on Phase 2 Studies)

Study 201: A Phase 2a, multicenter, open-label, multiple-dose, dose-escalation study.

Patients on a stable glucocorticoid regimen received escalating doses of tildacerfont (200

mg, 600 mg, 1000 mg QD) for 2 weeks at each dose. Other cohorts received 100 mg BID or

200 mg BID for 2 weeks.[4]

Study 202: A Phase 2, multicenter, open-label study where patients received 400 mg of

tildacerfont once daily for 12 weeks. Patients remained on a stable glucocorticoid regimen.

[4]

Methodology for Hormone Assessment

Sample Collection: Blood samples for pharmacokinetic and pharmacodynamic assessments

were typically collected in the morning (around 8 a.m.) before the daily dose of

glucocorticoids.[4] In some protocols, overnight visits with serial blood draws were conducted

to assess diurnal rhythm.[4]
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Analytes: The primary efficacy endpoints were the changes from baseline in 8 a.m. levels of

ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4).[4][7]

Analytical Method: Hormone levels in serum and saliva were measured using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Safety and Tolerability Monitoring

Adverse Events: Monitoring and recording of all adverse events (AEs). In Phase 2 trials,

tildacerfont was generally well-tolerated, with the most common AEs being headache and

upper respiratory tract infection.[4][7] No serious adverse events were reported in these early

studies.

Clinical Laboratory Tests: Standard clinical laboratory values were monitored throughout the

studies.

Other Assessments: Physical examinations, vital signs, and electrocardiograms were

performed at regular intervals.[4]
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Caption: Tildacerfont blocks the CRF1 receptor on the pituitary gland.
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Caption: Generalized workflow for Phase 2 tildacerfont clinical trials.
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Caption: Troubleshooting logic for suboptimal response to tildacerfont.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tildacerfont Technical Support Center: Optimizing
Androgen Suppression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682374#optimizing-tildacerfont-dosage-for-
maximal-androgen-suppression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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